

# A Comparative Analysis of Nilotinib Hydrochloride Dihydrate Polymorphic Forms

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Compound of Interest		
Compound Name:	Nilotinib hydrochloride dihydrate	
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This guide provides an objective comparison of the various polymorphic forms of Nilotinib hydrochloride, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Understanding the physicochemical properties of different polymorphic forms is critical for drug development, as these variations can significantly impact the drug's stability, solubility, and bioavailability. This document summarizes key experimental data to aid in the selection and characterization of Nilotinib hydrochloride polymorphs for research and formulation development.

## Physicochemical Characterization of Nilotinib Hydrochloride Polymorphs

The solid-state properties of Nilotinib hydrochloride have been extensively studied, revealing the existence of multiple polymorphic and pseudopolymorphic forms. These forms are primarily characterized by their unique crystal lattices, which result in different physical properties. The most commonly cited forms include the monohydrate and dihydrate, as well as various anhydrous crystalline forms often designated by letters (e.g., Form A, Form B) or alphanumeric codes (e.g., T-forms, R-forms).

Below is a comparative summary of the key characterization data for several identified polymorphic forms of Nilotinib hydrochloride.





Table 1: Comparative Powder X-Ray Diffraction (PXRD)

<u>Data of Selected Nilotinib Hydrochloride Polymorphs</u>

Polymorphic Form	Characteristic 2θ Peaks (±0.2°)	Reference
Monohydrate	7.4, 9.4, 11.6, 12.1, 15.8, 19.3, 22.1, 24.1, 25.7	[1]
Dihydrate	7.18, 14.32, 23.34, 27.62	
Form A (Dihydrate)	8.5, 11.0, 11.5, 18.8, 19.2, 20.8, 22.1, 26.0	[2][3]
Form B (Monohydrate)	Believed to be the most stable form.	[2]
Form T2	7.1, 8.7, 11.5, 14.0, 15.3, 16.6, 17.4, 19.4, 25.5	[3]
Form T3	7.0, 8.5, 11.4, 12.1, 14.2, 17.2, 19.2, 22.1, 23.2, 25.2	[3]
Form H1	8.6, 11.4, 13.2, 14.3, 15.5, 17.3, 19.2, 25.3	
Form R5	6.27, 15.44, 16.15, 24.07, 26.11	_
Form R6	7.56, 10.16, 12.42, 20.32, 27.97	

Note: This table presents a selection of identified polymorphic forms. Numerous other forms have been reported in scientific literature and patents. The designation of "Form A" as a dihydrate and "Form B" as a monohydrate is based on information from the European Medicines Agency[2].

# Table 2: Comparative Thermal Analysis Data of Nilotinib Hydrochloride Polymorphs



Polymorphic Form	Differential Scanning Calorimetry (DSC)	Thermogravimetric Analysis (TGA)	Reference
Monohydrate	Endotherms around 50°C (loss of surface water) and 140°C (dehydration), followed by melting with decomposition around 190°C.	Weight loss corresponding to one mole of water (~3.2% w/w).	[1]
Dihydrate	Broad endotherm indicating gradual water loss, followed by dehydration and melting with decomposition.	Total weight loss of ~4.96% w/w, suggesting a variable hydrate.	[1]
Amorphous	Glass transition temperature (Tg) of 147°C.	Stable up to 193°C, followed by two phases of thermal degradation.	[4]

## **Comparative Performance of Polymorphic Forms**

The different crystal structures of Nilotinib hydrochloride polymorphs directly influence their physicochemical properties, which are critical for pharmaceutical development.

#### **Solubility and Dissolution**

Nilotinib hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, having low to moderate aqueous solubility and low permeability[1]. Its solubility is also pH-dependent, decreasing significantly with increasing pH[5][6]. The amorphous form of a drug typically exhibits higher solubility and a faster dissolution rate compared to its crystalline counterparts[4]. Studies have shown that amorphous Nilotinib hydrochloride has a markedly increased solubility[4]. While specific quantitative solubility data comparing all the different crystalline polymorphic forms is not readily available in a single comprehensive study, it is a



critical parameter to determine experimentally for formulation development. Form B, a monohydrate, is reported to be the most stable crystalline form[2].

#### **Stability and Hygroscopicity**

Polymorphic stability is a crucial factor, as transformations between forms can alter the drug product's performance over time. Form B is considered the most stable crystalline form of Nilotinib hydrochloride monohydrate and exhibits the least hygroscopic behavior among Forms A, B, and C[2]. The dihydrate form has been described as a non-stoichiometric hydrate, with water content that can vary[1]. Stress studies on the monohydrate and dihydrate forms have shown that the monohydrate experiences a more significant decrease in crystallinity under pressure compared to the dihydrate[1].

### **Experimental Protocols**

Detailed methodologies are essential for the accurate characterization and comparison of polymorphic forms.

#### Powder X-Ray Diffraction (PXRD)

- Instrument: PANalytical X'Pert PRO diffractometer or equivalent.
- Radiation: CuKα1 (λ = 1.5406 Å).
- Voltage and Current: 45 kV and 40 mA.
- Scan Range: 3.0° to 50.0° 2θ.
- Standard: A silicon standard can be used to verify instrument peak position.

#### **Differential Scanning Calorimetry (DSC)**

- Instrument: Mettler Toledo DSC or equivalent.
- Sample Pan: 40 µL aluminum pans.
- Sample Weight: Approximately 3-5 mg.
- Heating Rate: 10°C/min.



- Temperature Range: 30°C to 300°C.
- Standard: An Indium standard is used for instrument performance verification.

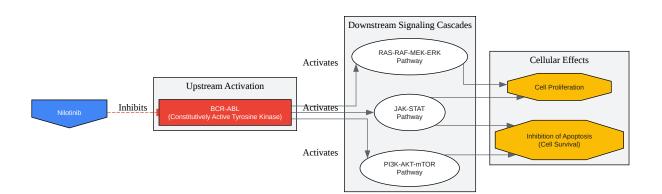
### **Thermogravimetric Analysis (TGA)**

- Instrument: Q50 thermogravimetric analyzer (TA Instruments) or equivalent.
- Sample Holder: Platinum sample holder.
- Sample Weight: Approximately 10 mg.
- Heating Rate: 10°C/min.
- Temperature Range: Room temperature to 1000°C.

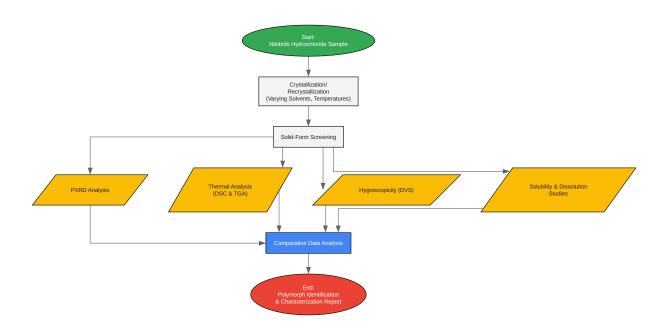
### **Nilotinib's Mechanism of Action: Signaling Pathway**

Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive CML[5]. It binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme and thereby blocking its downstream signaling pathways that lead to cell proliferation and survival[7][8][9].









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